Cas no 19031-43-7 (3-Methylquinoxalin-5-amine)

3-Methylquinoxalin-5-amine 化学的及び物理的性質
名前と識別子
-
- 8-Quinoxalinamine, 2-methyl-
- 3-Methylquinoxalin-5-aMine
- 2-methyl-8-aminoquinoxaline
- 5-Quinoxalinamine, 3-methyl-
- TXZGIJQANGIGSE-UHFFFAOYSA-N
- MFCD20693593
- 3-Methyl-5-quinoxalinamine
- AS-59301
- quinoxaline, 8-amino-2-methyl-
- 19031-43-7
- SCHEMBL3583880
- DTXSID001311246
- DB-212222
- AKOS027252515
- 3-Methylquinoxalin-5-amine
-
- MDL: MFCD20693593
- インチ: 1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3
- InChIKey: TXZGIJQANGIGSE-UHFFFAOYSA-N
- ほほえんだ: N1=C(C([H])([H])[H])C([H])=NC2=C([H])C([H])=C([H])C(=C12)N([H])[H]
計算された属性
- せいみつぶんしりょう: 159.079647300g/mol
- どういたいしつりょう: 159.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 51.8
3-Methylquinoxalin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB445893-250 mg |
3-Methylquinoxalin-5-amine; min. 95% |
19031-43-7 | 250MG |
€940.80 | 2023-07-18 | ||
Alichem | A449039847-250mg |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 250mg |
$516.60 | 2023-09-02 | |
Ambeed | A770444-1g |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 1g |
$1400.0 | 2025-02-25 | |
abcr | AB445893-250mg |
3-Methylquinoxalin-5-amine, min. 95%; . |
19031-43-7 | 250mg |
€940.80 | 2024-08-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA080-250mg |
3-methylquinoxalin-5-amine |
19031-43-7 | 95% | 250mg |
¥3027.0 | 2024-04-23 | |
A2B Chem LLC | AI43246-100mg |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 100mg |
$312.00 | 2024-04-20 | |
eNovation Chemicals LLC | D548065-1g |
3-METHYLQUINOXALIN-5-AMINE |
19031-43-7 | 95% | 1g |
$1280 | 2023-09-03 | |
Ambeed | A770444-250mg |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 250mg |
$519.0 | 2025-02-25 | |
abcr | AB445893-500 mg |
3-Methylquinoxalin-5-amine; min. 95% |
19031-43-7 | 500MG |
€1,520.00 | 2023-07-18 | ||
Ambeed | A770444-100mg |
3-Methylquinoxalin-5-amine |
19031-43-7 | 95% | 100mg |
$306.0 | 2025-02-25 |
3-Methylquinoxalin-5-amine 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
3-Methylquinoxalin-5-amineに関する追加情報
Introduction to 3-Methylquinoxalin-5-amine (CAS No. 19031-43-7)
3-Methylquinoxalin-5-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 19031-43-7, belongs to the quinoxaline class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The presence of an amine functional group at the 5-position and a methyl substituent at the 3-position contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The structure of 3-Methylquinoxalin-5-amine features a fused bicyclic system consisting of a benzene ring and a pyrazine ring, with the amine group positioned strategically to interact with biological targets. This structural motif is reminiscent of several bioactive natural products and pharmacologically relevant compounds, suggesting that 3-Methylquinoxalin-5-amine may exhibit similar properties. The compound’s ability to engage with biological macromolecules such as enzymes and receptors has prompted extensive investigation into its potential applications in medicine.
In recent years, there has been growing interest in quinoxaline derivatives due to their reported activities against various diseases, including cancer, infectious diseases, and neurological disorders. The pharmacological profile of 3-Methylquinoxalin-5-amine has been the subject of numerous studies aimed at elucidating its mechanism of action and evaluating its therapeutic potential. Preliminary research indicates that this compound may possess inhibitory effects on certain enzymes and pathways involved in disease progression, making it a promising candidate for further development.
One of the most compelling aspects of 3-Methylquinoxalin-5-amine is its versatility as a chemical scaffold. Researchers have explored its utility in designing novel molecules with enhanced binding affinity and selectivity. The synthetic pathways for producing this compound have been optimized to ensure high yields and purity, facilitating its use in both academic research and industrial applications. Advances in synthetic methodologies have allowed for the introduction of various modifications, enabling the creation of libraries of derivatives for high-throughput screening.
The biological activity of 3-Methylquinoxalin-5-amine has been investigated across multiple therapeutic areas. In oncology, for instance, studies have demonstrated its potential to inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways. Additionally, its antimicrobial properties have been explored, with preliminary results suggesting efficacy against resistant bacterial strains. These findings underscore the compound’s broad spectrum of activity and highlight its significance as a lead molecule in drug discovery.
Recent advancements in computational chemistry have further accelerated the exploration of 3-Methylquinoxalin-5-amine’s therapeutic potential. Molecular modeling techniques have been employed to predict how this compound interacts with target proteins, providing insights into its binding mode and potential side effects. These computational studies complement experimental efforts, enabling researchers to design more effective derivatives with improved pharmacokinetic profiles.
The role of 3-Methylquinoxalin-5-amine in medicinal chemistry extends beyond its direct application as a drug candidate. It serves as a valuable building block for more complex molecules, allowing chemists to explore novel structural motifs and functional groups. The compound’s stability under various reaction conditions makes it an ideal candidate for multi-step syntheses aimed at generating structurally diverse libraries for drug discovery programs.
In conclusion, 3-Methylquinoxalin-5-amine (CAS No. 19031-43-7) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its role as both a lead compound and a synthetic intermediate underscores its importance in the development of new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in the quest for innovative treatments across various disease areas.
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